Bicyclo[4.2.0]octa-1,3,5-trien-7-ol
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol (CAS: 35447-99-5), also known as benzocyclobutenol, is a bicyclic aromatic alcohol with the molecular formula C₈H₆O and a molecular weight of 118.13 g/mol . It is characterized by a strained bicyclo[4.2.0]octatriene skeleton, which confers unique reactivity and stability. This compound has been identified in marine sponges (Psammaplysilla sp.), where it contributes to seasonal antimicrobial activity against pathogens like Clostridioides difficile and Candida albicans . Its structural features, such as a hydroxyl group at the 7-position and conjugated double bonds, make it a versatile intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8-9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLKSDFOCXHYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340199 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35447-99-5 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol can be synthesized through several methods. One common approach involves the cyclization of benzocyclobutene derivatives. For example, starting from benzocyclobutene, the compound can be synthesized via a series of reactions including Grignard reactions and hydroxylation . Another method involves the use of rhodium(I) complexes to catalyze the formation of the bicyclic structure from terminal aryl alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield bicyclo[4.2.0]octa-1,3,5-trien-7-one .
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo[4.2.0]octa-1,3,5-trien-7-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the bicyclic structure can interact with enzymes and receptors, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[4.2.0]octatriene scaffold allows diverse functionalization, leading to derivatives with distinct chemical, biological, and material properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Bicyclo[4.2.0]octatriene Derivatives
Key Findings:
Antimicrobial Activity : The parent compound exhibits seasonal bioactivity (22–24 mm inhibition zones against C. difficile), attributed to natural extraction from sponges . Synthetic derivatives lack this seasonal dependency but show tailored biological effects, such as enzyme inhibition in the case of the amine derivative .
Material Science Applications: The cross-linking monomer 1,3-diallyl-1,3-di[bicyclo[4.2.0]octa-1,3,5-trien-3-yl]-1,3-dimethyl-siloxane forms polymers with high thermal stability (>400°C) and low dielectric constants (<2.5), ideal for microelectronics .
Synthetic Flexibility :
- Boronic acid (C₈H₉BO₂) and carboxylic acid (C₉H₈O₂) derivatives enable Suzuki-Miyaura couplings and condensation reactions, respectively, highlighting utility in pharmaceutical intermediates .
- The carbonyl chloride derivative (C₉H₇ClO) serves as a reactive intermediate for acylations, critical in peptide and polymer chemistry .
Physicochemical Properties: The parent compound has a topological polar surface area (TPSA) of 20.2 Ų and a hydrogen bond donor/acceptor count of 1/1, influencing solubility and bioavailability . Methoxy-substituted derivatives (e.g., 144493-71-0) show increased hydrophobicity (logP ~1.8), enhancing compatibility with non-polar matrices in materials science .
Critical Analysis of Divergent Evidence
- Natural vs. Synthetic Sources: While the parent compound is naturally sourced with variable bioactivity , synthetic derivatives (e.g., Org 5695/5697 in Table 7 of ) are designed for consistent performance in genotoxicity assays or materials .
- Safety Data: Limited safety information exists for many derivatives (e.g., methoxy-ketone in ), underscoring the need for rigorous toxicological profiling .
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activities, focusing on antibacterial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a bicyclic framework that contributes to its reactivity and interaction with biological targets. The compound's unique structure allows for diverse chemical modifications, leading to derivatives that exhibit varying biological activities.
Antibacterial Activity
Several studies have indicated that derivatives of this compound possess notable antibacterial properties. For instance:
- Derivatives : A study highlighted the effectiveness of 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives as promising antibacterial agents against various bacterial strains .
| Compound Name | Activity | Target Bacteria |
|---|---|---|
| 7-Isobutyl Imidazo Derivative | Antibacterial | E. coli, S. aureus |
| 7-Azabicyclo Derivative | Antibacterial | P. aeruginosa |
Anticancer Activity
The anticancer potential of this compound derivatives has also been investigated:
- Mechanism : Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .
| Compound Name | Activity | Cancer Type |
|---|---|---|
| 7-Azabicyclo Derivative | Anticancer | Breast cancer |
| 7-Isobutyl Imidazo Derivative | Anticancer | Lung cancer |
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Rhodium-Catalyzed Reactions : Utilizing rhodium (I) complexes for the preparation of tetraaryl-substituted derivatives.
- Lithiation and Electrophilic Addition : Highly regioselective lithiation followed by reactions with electrophiles to yield functionalized derivatives .
- Oxidation and Reduction : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of 7-isobutyl derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism involved disruption of bacterial cell membranes.
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound derivatives on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
